2,5-Dinitrocyclohexa-2,5-diene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
81566-88-3 |
|---|---|
Molecular Formula |
C6H2N2O6 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
2,5-dinitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2N2O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H |
InChI Key |
LLQLDYCUZANDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dinitrocyclohexa 2,5 Diene 1,4 Dione
Direct Nitration Pathways of Cyclohexa-2,5-diene-1,4-dione Precursors
The direct introduction of nitro groups onto a pre-existing cyclohexa-2,5-diene-1,4-dione (p-benzoquinone) or its precursors, such as hydroquinone (B1673460), is a primary approach for the synthesis of its dinitro derivative. However, the control of regioselectivity and the prevention of side reactions are critical considerations in these methodologies.
Nitration with Conventional Reagents
The nitration of phenolic compounds, which are precursors to quinones, is a well-established reaction. Typically, a mixture of concentrated nitric acid and sulfuric acid is employed. However, the direct nitration of p-benzoquinone or hydroquinone with conventional nitrating agents can be complex. The reaction of phenol (B47542) with dilute nitric acid at low temperatures yields a mixture of ortho- and para-nitrophenols. doubtnut.com When treated with concentrated nitric acid, phenol is converted to 2,4,6-trinitrophenol (picric acid). doubtnut.com
The nitration of hydroquinone, a direct precursor to p-benzoquinone, can also be challenging. While the oxidation of hydroquinone can readily produce p-benzoquinone, controlling the subsequent nitration to achieve the desired 2,5-dinitro isomer is not straightforward and can lead to a mixture of products or oxidative degradation.
Regioselective Nitration Strategies
Achieving regioselectivity in the nitration of p-benzoquinone precursors is a significant hurdle. The directing effects of the substituents on the aromatic ring play a crucial role. For instance, the nitration of phenol derivatives can be influenced by the existing functional groups. While specific regioselective strategies for the direct dinitration of p-benzoquinone to the 2,5-isomer are not extensively documented in readily available literature, the synthesis of the precursor 2,5-dinitrophenol (B1207554) is known. This intermediate can then be converted to 2,5-dinitrohydroquinone, which serves as a direct precursor to the target molecule. researchgate.net
Formation as a By-product in Nitration Reactions
Benzoquinone and its derivatives can be formed as by-products during the nitration of other aromatic compounds, particularly phenols. researchgate.net The strong oxidizing nature of nitrating agents can lead to the oxidation of the phenolic ring to a quinone structure. While the specific formation of 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione as a by-product is not commonly reported, the potential for its incidental formation exists in nitration reactions of substituted phenols where dinitration and subsequent oxidation can occur.
Synthesis via Functional Group Transformations
An alternative to direct nitration involves the synthesis of a dinitro-substituted precursor, which is then converted to the desired quinone through functional group transformations. This approach can offer better control over the final product's structure.
Oxidation of Substituted Cyclohexene (B86901) Derivatives
A plausible and more controlled route to this compound involves the oxidation of a pre-synthesized, appropriately substituted precursor. This strategy hinges on the synthesis of 2,5-dinitrohydroquinone. One documented pathway to this intermediate is through the synthesis of 2,5-dinitrophenol. researchgate.net This dinitrophenol can then be reduced to the corresponding 2,5-dinitrohydroquinone. The final step in this sequence is the oxidation of 2,5-dinitrohydroquinone to yield this compound. While specific reagents for this final oxidation step are not detailed in the available search results, standard oxidizing agents for converting hydroquinones to quinones could potentially be employed.
| Precursor | Intermediate | Final Product |
| 2,5-Dinitrophenol | 2,5-Dinitrohydroquinone | This compound |
Table 1: Synthetic Pathway via Functional Group Transformation
Diels-Alder Reactions in Cyclohexa-2,5-diene-1,4-dione Synthesis
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be employed in the synthesis of substituted cyclohexene derivatives, which can be precursors to quinones. wikipedia.orgchemicalbook.com In the context of synthesizing this compound, a hypothetical approach could involve the [4+2] cycloaddition of a diene with a dienophile containing nitro groups. For instance, the reaction of a suitably substituted diene with a dinitro-substituted alkene could potentially form a cyclohexene ring with the desired substitution pattern. Subsequent oxidation of this cycloadduct would then yield the target dione (B5365651). However, specific examples of this strategy being utilized for the synthesis of this compound are not readily found in the surveyed literature.
Nitration of Substituted Phenols and Related Systems
A primary route for the synthesis of nitro-p-benzoquinones involves the nitration of appropriately substituted phenolic precursors. This approach leverages the directing effects of the hydroxyl and other substituent groups on the aromatic ring to introduce nitro groups at the desired positions. Following nitration, a subsequent oxidation step converts the nitrated phenol into the target quinone.
One documented example that illustrates this strategy is the preparation of 2,5-dinitro-3,6-dimethyl-p-benzoquinone. In this synthesis, the starting material is 4-chloro-2,5-dimethylphenol. This compound is subjected to nitration using red fuming nitric acid. The reaction is carefully controlled at a low temperature, typically between 0 and 5 degrees Celsius, with the aid of an ice bath to manage the exothermic nature of the nitration process. This method underscores the principle of using a substituted phenol to direct the incoming nitro groups to the desired positions before the final oxidation to the quinone form.
The general principle involves the electrophilic substitution of the phenol derivative. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. By choosing a starting phenol with appropriate blocking groups or other substituents, the nitration can be guided to achieve the desired 2,5-dinitro substitution pattern on the resulting quinone.
Table 1: Illustrative Nitration of a Substituted Phenol
| Starting Material | Nitrating Agent | Reaction Temperature (°C) | Product |
| 4-chloro-2,5-dimethylphenol | Red fuming nitric acid | 0-5 | 2,5-dinitro-3,6-dimethyl-p-benzoquinone |
It is important to note that the direct nitration of phenol itself with nitric acid can lead to a mixture of products, including mononitrophenols and dinitrophenols. Achieving a specific dinitro isomer like the 2,5-derivative on a simple phenol is challenging due to the strong activating and directing effects of the hydroxyl group. Therefore, the use of substituted phenols is a key strategy for controlling the regioselectivity of the nitration.
Novel and Green Synthesis Approaches
In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable methods for chemical synthesis. In the context of nitration reactions, this has led to the exploration of "green" nitrating agents and conditions that avoid the use of harsh and corrosive acids like concentrated sulfuric and nitric acid mixtures.
One promising green approach involves the use of metal nitrates in conjunction with an acidic medium, often under milder conditions. For instance, the nitration of 4-hydroxyacetophenone has been successfully carried out using calcium nitrate (B79036) in glacial acetic acid. This reaction can be efficiently promoted by microwave irradiation, which significantly reduces the reaction time and required energy input. This method provides a safer alternative to traditional nitration protocols.
Table 2: Green Nitration of a Phenolic Compound
| Substrate | Nitrating System | Conditions | Product |
| 4-hydroxyacetophenone | Calcium nitrate, glacial acetic acid | Microwave irradiation, 1 minute | 4-hydroxy-3-nitroacetophenone |
This microwave-assisted, metal nitrate-based methodology represents a significant advancement in green chemistry for the nitration of phenolic compounds. The use of a less hazardous nitrating agent and the efficiency of microwave heating contribute to a more sustainable synthetic process.
Another avenue in green synthesis explores the use of solid-supported catalysts and alternative nitrating agents. For example, methods utilizing supported catalysts of fourth, fifth, and sixth main group element compounds in the presence of nitric acid have been developed for the nitration of phenolic compounds. These catalysts can often be recovered and reused, further enhancing the green credentials of the process. Solvents with lower environmental impact, such as ethers, are also being employed in place of more hazardous chlorinated or nitroalkane solvents.
While these novel and green synthesis approaches have been demonstrated for various phenolic compounds, their direct application to produce this compound would require specific adaptation and optimization. The principles, however, offer a clear direction for future research into the sustainable synthesis of this and other nitro-substituted quinones.
Spectroscopic Characterization of 2,5 Dinitrocyclohexa 2,5 Diene 1,4 Dione
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione, the IR spectrum is expected to be dominated by the vibrational modes of the carbonyl (C=O) and nitro (NO₂) groups. The conjugated system of the cyclohexadiene ring will also influence the positions of these and other characteristic absorption bands.
The carbonyl stretching vibrations are anticipated to appear as strong bands in the region of 1650-1700 cm⁻¹. The exact position will be influenced by the electron-withdrawing nature of the nitro groups. The nitro groups themselves are expected to exhibit two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1340-1380 cm⁻¹ region. The C=C stretching vibrations of the diene system are likely to be observed around 1600-1650 cm⁻¹.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1650-1700 | Strong |
| NO₂ (Asymmetric Stretch) | 1500-1560 | Strong |
| NO₂ (Symmetric Stretch) | 1340-1380 | Strong |
| C=C (Alkene) | 1600-1650 | Medium |
| C-N | 800-900 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, NMR would be instrumental in confirming the substitution pattern and assessing the purity of the sample.
In the ¹H NMR spectrum, a single sharp singlet is expected for the two equivalent vinyl protons. The chemical shift of this signal would likely be in the downfield region, anticipated around δ 7.0-8.0 ppm, due to the deshielding effects of the adjacent carbonyl and nitro groups.
The ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the three types of carbon atoms in the molecule. The carbonyl carbons would appear at the most downfield position, typically in the range of δ 180-190 ppm. The sp² hybridized carbons of the C=C double bond that are bonded to the nitro groups would be expected in the region of δ 140-150 ppm, while the vinyl carbons would likely resonate around δ 130-140 ppm.
Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound
| Nucleus | Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H | Vinyl C-H | 7.0 - 8.0 |
| ¹³C | C=O | 180 - 190 |
| ¹³C | C-NO₂ | 140 - 150 |
| ¹³C | Vinyl C-H | 130 - 140 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation present in the this compound ring system, along with the presence of chromophoric carbonyl and nitro groups, is expected to result in characteristic absorption bands in the UV-Vis spectrum.
It is anticipated that the molecule will exhibit at least two main absorption bands. A high-energy absorption, likely in the short-wavelength UV region (around 200-250 nm), can be attributed to a π → π* transition within the conjugated diene system. A lower-energy absorption, extending into the longer-wavelength UV or even the visible region (around 300-400 nm), would be expected for the n → π* transitions of the carbonyl groups. The presence of the nitro groups will likely cause a bathochromic (red) shift of these absorptions compared to the unsubstituted parent dione (B5365651).
Table 3: Anticipated Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound
| Electronic Transition | Predicted Wavelength (λmax, nm) |
| π → π | 200 - 250 |
| n → π | 300 - 400 |
Mass Spectrometry Techniques
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its molecular formula of C₆H₂N₂O₆.
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected. The fragmentation pattern would likely involve the loss of nitro groups (NO₂) and carbon monoxide (CO) molecules. Characteristic fragments would include ions corresponding to [M-NO₂]⁺, [M-2NO₂]⁺, and subsequent losses of CO. Analysis of this fragmentation can provide further structural confirmation.
Table 4: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description |
| [C₆H₂N₂O₆]⁺ | Molecular Ion (M⁺) |
| [C₆H₂NO₄]⁺ | Loss of a nitro group ([M-NO₂]⁺) |
| [C₆H₂O₂]⁺ | Loss of two nitro groups ([M-2NO₂]⁺) |
| [C₅H₂O]⁺ | Subsequent loss of carbon monoxide |
Crystallographic Analysis and Solid State Structure of 2,5 Dinitrocyclohexa 2,5 Diene 1,4 Dione
Single Crystal X-ray Diffraction Studies
There are no available reports of single-crystal X-ray diffraction studies for 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione. Such studies are essential for determining the precise atomic coordinates within the crystal lattice. Key information that would be obtained from this analysis includes the crystal system, space group, unit cell dimensions, and the positions of all atoms in the asymmetric unit. This foundational data is a prerequisite for any further structural analysis.
Molecular Conformation and Dihedral Angles of Nitro Groups
Without crystallographic data, the specific conformation of the this compound molecule in the solid state remains undetermined. A critical aspect of its structure would be the dihedral angles of the nitro groups relative to the plane of the cyclohexa-2,5-diene-1,4-dione ring. These angles are crucial as they influence the electronic properties and steric interactions within the molecule.
Planarity of the Cyclohexa-2,5-diene-1,4-dione Ring System
The degree of planarity of the six-membered ring is another important structural feature that can only be accurately determined through experimental crystallographic analysis. While the parent cyclohexa-2,5-diene-1,4-dione (p-benzoquinone) is known to be planar, the introduction of bulky and electron-withdrawing nitro groups at the 2 and 5 positions could potentially induce distortions in the ring.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules within a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. An analysis of these interactions in the crystal lattice of this compound would provide insights into its stability and bulk properties. However, this information is contingent on the availability of a solved crystal structure.
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure
A hypothetical data table for calculated electronic properties might look like this:
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| B3LYP | 6-311+G(d,p) | Data not available | Data not available | Data not available |
| MP2 | cc-pVTZ | Data not available | Data not available | Data not available |
Reaction Pathway Modeling for Synthesis and Transformations
Theoretical modeling could be employed to investigate the potential synthetic routes to 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione and its subsequent chemical transformations. By calculating the transition state energies and reaction enthalpies, computational chemistry could identify the most plausible reaction mechanisms and predict the feasibility of various synthetic strategies. For instance, the nitration of p-benzoquinone could be modeled to understand the regioselectivity and the energy barriers associated with the introduction of the nitro groups.
Prediction of Spectroscopic Parameters
Computational methods are valuable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions that give rise to UV-Vis absorption.
A table of predicted spectroscopic data would be structured as follows:
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Data not available |
| ¹³C NMR Chemical Shift (ppm) | Data not available |
| IR Carbonyl Stretch (cm⁻¹) | Data not available |
| IR Nitro Stretch (cm⁻¹) | Data not available |
| UV-Vis λmax (nm) | Data not available |
Conformational Analysis and Energy Landscapes
A thorough conformational analysis would be necessary to identify the most stable three-dimensional structure of this compound. By systematically rotating the nitro groups and exploring different ring conformations, a potential energy surface could be mapped out. This would reveal the global minimum energy conformation and any other low-energy conformers, providing insight into the molecule's flexibility and preferred geometry.
Charge Distribution and Reactivity Predictions
The distribution of electron density within this compound is a key determinant of its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This information, combined with an analysis of the frontier molecular orbitals (HOMO and LUMO), would allow for the prediction of sites susceptible to nucleophilic or electrophilic attack. The strong electron-withdrawing nature of the nitro and carbonyl groups is expected to significantly influence the charge distribution and reactivity of the diene system.
Reactivity and Reaction Mechanisms of 2,5 Dinitrocyclohexa 2,5 Diene 1,4 Dione
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione is dominated by the electron-withdrawing capacity of the two nitro groups and the two carbonyl groups. This significantly deactivates the ring system towards electrophilic substitution, making such reactions highly unlikely to occur.
Conversely, the molecule is highly activated for nucleophilic substitution reactions . The electron-poor nature of the carbon skeleton makes it an excellent substrate for attack by nucleophiles. Research on analogous compounds, such as 2,5-dihydroxy- nih.govorganic-chemistry.org-benzoquinone (DHBQ), shows that nucleophiles like secondary amines and thiols readily engage in substitution reactions. rsc.org For this compound, two primary mechanisms can be considered for the substitution of the nitro groups: a direct ipso-substitution at the carbon bearing the nitro group, or an addition-elimination sequence at the vinylic positions. Given the strong activation of the ring, nucleophilic attack is a predominant reaction pathway.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Potential Product | Reaction Type |
|---|---|---|
| Amines (R₂NH) | 2,5-Diamino-cyclohexa-2,5-diene-1,4-dione | Nucleophilic Substitution |
| Thiols (RSH) | 2,5-Dithioether-cyclohexa-2,5-diene-1,4-dione | Nucleophilic Substitution |
| Alkoxides (RO⁻) | 2,5-Dialkoxy-cyclohexa-2,5-diene-1,4-dione | Nucleophilic Substitution |
Reduction Pathways of Nitro Groups
The nitro groups of this compound can be selectively reduced under various conditions, leading to a range of products. The reduction typically proceeds in a stepwise manner. The electrochemical reduction of similar nitroaromatic compounds has been shown to proceed via the formation of a stable nitro radical anion intermediate, especially in aprotic or mixed media. researchgate.net
Common chemical reducing agents can also be employed. The extent of reduction depends on the reagent used and the reaction conditions.
Mild Reduction: Agents like sodium borohydride (B1222165) might selectively reduce the carbonyls of the quinone moiety before affecting the nitro groups.
Moderate Reduction: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid can reduce the nitro groups to amino groups, potentially also reducing the quinone system.
Strong Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) would likely reduce both the nitro groups and the quinone system, potentially leading to 2,5-diaminocyclohexane-1,4-diol.
Table 2: Stepwise Reduction Products of a Nitro Group
| Stage | Intermediate/Product | Oxidation State of Nitrogen |
|---|---|---|
| Initial | Nitro (NO₂) | +3 |
| 1 | Nitroso (NO) | +1 |
| 2 | Hydroxylamino (NHOH) | -1 |
This stepwise reduction allows for the synthesis of various derivatives by controlling the reduction potential and stoichiometry of the reducing agent.
Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder)
The conjugated diene system within the quinone ring allows this compound to participate in cycloaddition reactions.
Diels-Alder ([4+2] Cycloaddition): The compound is expected to be a potent dienophile in Diels-Alder reactions. The presence of two electron-withdrawing nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes. organic-chemistry.org The reaction involves the 4 π-electrons of a conjugated diene and the 2 π-electrons of one of the C=C bonds in the quinone (the dienophile) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This makes it a valuable tool for constructing complex bicyclic and polycyclic systems. libretexts.org
[2+2] Cycloaddition: Quinones are also known to undergo [2+2] photocycloaddition reactions with alkenes to form four-membered rings (oxetanes), a process known as the Paterno-Büchi reaction. researchgate.netmdpi.com For this compound, irradiation in the presence of an alkene could lead to the formation of a cyclobutane (B1203170) ring fused to the quinone core. The reaction proceeds via a photo-excited state of the quinone.
Table 3: Cycloaddition Reactivity Profile
| Reaction Type | Role of the Compound | Required Conditions | Typical Reactant Partner |
|---|---|---|---|
| Diels-Alder [4+2] | Dienophile | Thermal | Electron-rich conjugated diene |
Transformations Involving the Quinone Moiety
The quinone moiety itself is a reactive center. The primary transformation is its reduction to the corresponding hydroquinone (B1673460). This is a reversible two-electron, two-proton process. The strong electron-withdrawing effect of the nitro groups would make the quinone a strong oxidizing agent, meaning its reduction to 2,5-Dinitrohydroquinone would be favorable.
Other transformations can involve the carbonyl groups. For instance, condensation reactions with amines or other nucleophiles can occur at the carbonyl carbons, although reactions at the ring are often more favorable due to the activation by the nitro groups. The C=C double bonds of the quinone ring can also undergo addition reactions, for example, with halogens or under Michael addition conditions. The molecular structure of related substituted 2,5-cyclohexadiene-1,4-dione derivatives shows electron delocalization within the core, influencing bond lengths and reactivity. nih.gov
Reactions as a Chemical Reagent
Owing to its electronic properties, this compound can serve as a versatile chemical reagent.
Oxidizing Agent: As a quinone with powerful electron-withdrawing substituents, it is a strong oxidizing agent. It can be used in dehydrogenation reactions, for example, to convert alcohols to aldehydes or ketones, or to aromatize hydroaromatic compounds.
Dienophile: As detailed in section 6.3, its high reactivity as a dienophile makes it a valuable reagent for synthesizing complex cyclic molecules via the Diels-Alder reaction. youtube.com
Electrophile in Michael Additions: The activated double bonds can accept nucleophiles in a conjugate addition (Michael reaction) mechanism, providing a route to introduce substituents at the 3- and 6-positions.
Intermediate Formation and Subsequent Reactions
Several types of reactive intermediates can be formed from this compound during its reactions.
Radical Anions: In single-electron transfer (SET) processes, particularly during electrochemical reduction or reaction with certain nucleophiles, a radical anion can be formed. researchgate.net This intermediate is often colored and can be detected by techniques like electron spin resonance (ESR) spectroscopy. The stability of this radical anion is enhanced by the delocalization of the unpaired electron over the entire π-system, including the nitro groups.
Meisenheimer Complexes: In nucleophilic substitution reactions, the initial addition of a nucleophile to the electron-deficient ring can form a resonance-stabilized anionic σ-complex, also known as a Meisenheimer complex. This intermediate is a key step in the substitution pathway, preceding the elimination of the leaving group (the nitro group). The stability of this complex is a crucial factor in the kinetics of the substitution reaction.
Derivatives and Functionalization of the 2,5 Dinitrocyclohexa 2,5 Diene 1,4 Dione Scaffold
Alkyl and Aryl Substituted Derivatives
The introduction of alkyl and aryl groups onto the cyclohexa-2,5-diene-1,4-dione core is a key strategy for modifying its electronic and steric properties. Alkylation can be achieved through various synthetic routes. For instance, the deprotonation and subsequent alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been investigated, showing that the reaction can be highly stereoselective. rsc.org Depending on the conditions and the alkylating agent (e.g., alkyl iodides or bromides), mono- or di-alkylated products can be formed. rsc.org
A series of 2,5-dihydroxy-3-alkyl-1,4-benzoquinone derivatives have been synthesized to study their biological activities. nih.gov These syntheses often start from precursors like 1,3-dimethoxybenzene, which can be elaborated through condensation and oxidation steps to yield the desired alkyl-substituted quinones. nih.gov The length and position of the alkyl chain significantly influence the properties of the final compound. For example, the introduction of an n-hexyl chain has been shown to considerably enhance the cytotoxic activity of certain derivatives against human tumor cell lines. nih.govnih.govresearchgate.net
Aryl-substituted derivatives, such as 2,5-diphenylcyclohexa-2,5-diene-1,4-dione, are also an important class of compounds. epa.gov Furthermore, synthetic methods have been developed for creating 2,5-di(hetero)arylthiophenes starting from iodo(hetero)arenes in a one-pot sequence, demonstrating the versatility of building complex structures on related scaffolds. beilstein-journals.org
Table 1: Examples of Alkyl and Aryl Substituted Cyclohexa-2,5-diene-1,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | C₁₂H₁₆O₃ | n-hexyl chain substitution. nih.gov |
| 2,5-Diphenylcyclohexa-2,5-diene-1,4-dione | C₁₈H₁₂O₂ | Di-aryl substituted quinone. epa.gov |
| 2,5-Dihydroxy-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione | C₁₀H₁₂O₄ | Methyl and isopropyl substitution. nih.gov |
| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | C₈H₁₀O₂ | A precursor for alkylation reactions. rsc.org |
Halogenated Derivatives
Halogenation of the cyclohexa-2,5-diene-1,4-dione ring provides important precursors for further synthetic transformations and can be used to generate metalla-assemblies. nih.gov Dichloro- and dibromo-derivatives are common examples. 2,5-Dichloro-p-benzoquinone (2,5-dichlorocyclohexa-2,5-diene-1,4-dione) is a well-characterized compound with the molecular formula C₆H₂Cl₂O₂. nist.gov
Similarly, 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione (B14161057) is often used as a precursor in the synthesis of analogues of the natural product Embelin. nih.gov In the solid state, this molecule is planar and can form supramolecular layers through Br···O halogen bonds. nih.gov The formation of co-crystals involving halogenated molecules has also been studied. For example, cyclohexa-2,5-diene-1,4-dione can form a co-crystal adduct with 1,2,4,5-tetrafluoro-3,6-diiodobenzene, where the components are connected through O···I halogen bonds. nih.govresearchgate.net
Table 2: Examples of Halogenated Cyclohexa-2,5-diene-1,4-dione Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Dichloro-cyclohexa-2,5-diene-1,4-dione | C₆H₂Cl₂O₂ | Dichloro-substituted p-benzoquinone. nist.gov |
| 2,5-Dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione | C₈H₆Br₂O₄ | Dibromo-dimethoxy substituted precursor. nih.gov |
| Cyclohexa-2,5-diene-1,4-dione–1,2,4,5-tetrafluoro-3,6-diiodobenzene (1/1) | C₆H₄O₂·C₆F₄I₂ | Co-crystal formed through halogen bonding. nih.gov |
Hydroxy and Methoxy (B1213986) Functionalized Derivatives
Hydroxyquinones and their methoxy-protected counterparts are a significant class of derivatives, with many natural products containing this structural motif. mdpi.com A general and broadly applicable method for preparing hydroxyquinones is the Thiele-Winter acetoxylation of quinones, followed by hydrolysis and oxidation. mdpi.com
Derivatives such as 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione (also known as anilic acid) are fundamental building blocks. cymitquimica.comsigmaaldrich.com The reactivity of this compound with nucleophiles has been studied, revealing that it readily reacts with secondary amines and thiols to yield 2,5-disubstituted products. rsc.org
The interplay between hydroxy and methoxy groups can significantly impact the biological activity of these molecules. For instance, in a series of alkylated benzoquinones, the introduction of a methoxy or hydroxy group to the quinone ring led to a substantial improvement in cytotoxicity against various tumor cell lines. nih.gov Specific examples include 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione and 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione, which have shown prominent cytotoxic effects. nih.govresearchgate.net
Table 3: Examples of Hydroxy and Methoxy Functionalized Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione | C₆H₄O₄ | Parent dihydroxy-p-benzoquinone (Anilic acid). cymitquimica.comsigmaaldrich.com |
| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | C₁₄H₂₀O₄ | Dimethoxy and hexyl substituted derivative. nih.gov |
| 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | C₁₃H₁₈O₄ | Mixed hydroxy, methoxy, and hexyl substitution. nih.gov |
| 2,5-Dihydroxy-3,6-dinitrocyclohexa-2,5-diene-1,4-dione | C₆H₂N₂O₈ | Dihydroxy-dinitro substituted quinone (Nitranilic acid). |
Amino and Other Nitrogen-Containing Functionalizations
The introduction of nitrogen-containing functional groups onto the cyclohexa-2,5-diene-1,4-dione scaffold leads to compounds with diverse chemical and biological properties. The reaction of 2,5-dihydroxy- nih.govnih.gov-benzoquinone with secondary amines, such as morpholine, results in a direct ipso-substitution of the hydroxyl groups to form 2,5-diamino compounds. rsc.org
A notable example of a di-amino substituted derivative is 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione, also known as 6PPD-quinone. chemrxiv.org This compound can be synthesized from gentisic acid through an oxidative coupling with aniline (B41778), followed by nucleophilic substitution with 4-methylpentan-2-amine and subsequent decarboxylation. chemrxiv.org Other examples include 2-aminocyclohexa-2,5-diene-1,4-dione (B1612124) and 2,5-bis((phenyl-d5)amino)cyclohexa-2,5-diene-1,4-dione. nih.govlgcstandards.com A tetra-amino substituted version, 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione, is also known and used as a linker in the synthesis of covalent organic frameworks (COFs). tcichemicals.com
Table 4: Examples of Amino and Nitrogen-Containing Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione | C₁₈H₂₂N₂O₂ | 6PPD-quinone, a di-amino substituted derivative. chemrxiv.org |
| 2-Aminocyclohexa-2,5-diene-1,4-dione | C₆H₅NO₂ | Mono-amino substituted quinone. nih.gov |
| 2,5-Bis((phenyl-d5)amino)cyclohexa-2,5-diene-1,4-dione | C₁₈H₈D₁₀N₂O₂ | Deuterated di-anilino substituted quinone. lgcstandards.com |
| 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione | C₆H₈N₄O₂ | Tetra-amino substituted p-benzoquinone. tcichemicals.com |
Synthesis of Metal Complexes and Coordination Compounds
The cyclohexa-2,5-diene-1,4-dione scaffold and its reduced forms can act as ligands in the formation of metal complexes. The reaction of certain lanthanide precursors with potassium in benzene (B151609) can yield crystalline salts containing a Ln(III)(1,4-cyclohexa-2,5-dienyl) moiety. rsc.org This dienyl ligand is effectively a dianion of benzene. The formation of these complexes is confirmed through X-ray crystallography, spectral analysis, and hydrolysis reactions which yield cyclohexa-1,4-diene. rsc.org The reaction pathway is thought to involve the formation of a benzene radical anion or dianion as an intermediate. These findings demonstrate the ability of the core ring system to engage in coordination chemistry, opening avenues for creating novel organometallic structures.
Advanced Functionalization Strategies
Beyond simple substitution, more advanced strategies have been developed to create complex architectures based on the cyclohexa-2,5-diene-1,4-dione scaffold. Cycloaddition reactions represent a powerful tool for ring construction. For example, cyclohexa-3,5-diene-1,2-cis-diol derivatives have been shown to react with diphenylketene (B1584428) to produce a mixture of [2+2] and [4+2] cycloaddition adducts. rsc.org
The mechanism of nucleophilic substitution on functionalized quinones has also been investigated in detail. Studies using isotopically labeled 2,5-dihydroxy- nih.govnih.gov-benzoquinone have elucidated the mechanistic pathways for reactions with different nucleophiles. rsc.org While secondary amines react via a direct ipso-substitution, thiols proceed through an addition/elimination sequence. rsc.org Understanding these mechanisms is crucial for controlling the outcome of functionalization reactions.
Furthermore, the synthesis of acyl-substituted 1,4-disilacyclohexa-2,5-dienes has been reported. nih.gov These compounds can undergo photochemical Brook-type rearrangements to generate transient species with exocyclic Si=C double bonds, showcasing advanced strategies for creating unusual electronic systems. nih.gov
Advanced Applications and Research Directions
Applications in Organic Synthesis as a Precursor
There is currently a lack of specific information in publicly available research regarding the use of 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione as a precursor in organic synthesis. However, related quinone compounds are known to be valuable intermediates. For instance, 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione is recognized as an important intermediate in the synthesis of various drugs. chemicalbook.com This suggests that the dinitro analogue could potentially serve as a building block for nitrogen-containing heterocyclic compounds, although further research is required to establish its synthetic utility.
Role in Polymerization Initiator Systems
No specific data is available concerning the role of this compound in polymerization initiator systems. However, p-benzoquinone, the parent compound, is known to interact with growing polymer chains. In the synthesis of polyaniline, p-benzoquinone can react with aniline (B41778) to form 2,5-dianilino-p-benzoquinone (B3051505) as a byproduct. nih.gov It is suggested that p-benzoquinone can be incorporated into polyaniline chains as a pendant group or as part of the main chain. nih.gov This reactivity highlights the potential for quinone derivatives to influence polymerization processes, a field where the dinitro derivative remains to be explored.
Potential in Material Science and Electrochemistry
Design of Bioactive Molecules
The design of bioactive molecules based on the cyclohexa-2,5-diene-1,4-dione scaffold is a significant area of research, with many derivatives showing promising cytotoxic effects against cancer cells.
While no direct cytotoxicity data for this compound is available, numerous studies on its analogues demonstrate potent anticancer activity. For instance, a series of cyclohexa-2,5-diene-1,4-dione-based compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. nih.govnih.govresearchgate.net One of the most active compounds, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, exhibited significant cytotoxicity and was shown to induce apoptosis in human melanoma M14 cells. nih.govnih.govresearchgate.net This pro-apoptotic activity was found to be time-dependent and mediated by the activation of caspases and the cleavage of poly-(ADP-ribose)-polymerase (PARP) protein. nih.govnih.govresearchgate.net The mechanism of cell death for these types of compounds often involves the generation of reactive oxygen species (ROS). nih.govresearchgate.net
Table 1: Cytotoxicity of Selected Cyclohexa-2,5-diene-1,4-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | <20 | researchgate.net |
| 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione | Various | Prominent Cytotoxicity | nih.govnih.govresearchgate.net |
| 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione | Various | Prominent Cytotoxicity | nih.govnih.govresearchgate.net |
This table is interactive. You can sort the columns by clicking on the headers.
Structure-activity relationship (SAR) studies on cyclohexa-2,5-diene-1,4-dione derivatives have provided valuable insights for the development of new analogues with enhanced bioactivity. A key finding is that the nature and position of substituents on the quinone ring significantly influence cytotoxicity. nih.gov
For example, the substitution with an n-hexyl chain was found to considerably enhance the bioactivity of the compounds. nih.govnih.govresearchgate.net Furthermore, the introduction of a methoxy (B1213986) or hydroxy group on the 1,4-benzoquinone (B44022) ring of certain analogues led to a strong improvement in cytotoxicity against most tumor cell lines. nih.gov Conversely, the presence of two hydroxy groups at the 2 and 5 positions, as in 2,5-dihydroxy-1,4-benzoquinone (B104904) derivatives, resulted in complete inactivity against all tested tumor cell lines at a concentration of 100 µM. nih.gov
These findings suggest that a delicate balance of lipophilicity and electronic effects, governed by the substituents, is crucial for the anticancer activity of this class of compounds. The electron-withdrawing properties of the nitro groups in this compound could potentially lead to unique biological activities, but this requires experimental validation.
Future Research Avenues and Challenges
The significant lack of data on this compound highlights several avenues for future research. A primary challenge is the development of a reliable synthetic route to obtain this compound in sufficient quantities for detailed investigation.
Once synthesized, its potential as a precursor in organic synthesis should be explored, particularly for the creation of novel heterocyclic systems. Its electrochemical properties warrant investigation, which could open up applications in materials science, such as in organic batteries or sensors.
Furthermore, a thorough evaluation of its bioactivity is crucial. This would involve in vitro cytotoxicity screening against a panel of cancer cell lines to determine its anticancer potential. Mechanistic studies could then elucidate its mode of action, including its ability to induce apoptosis and generate ROS. Subsequent SAR studies on newly synthesized dinitro-analogs would be essential for optimizing its biological activity.
Q & A
What are the established synthetic routes for preparing 2,5-Dinitrocyclohexa-2,5-diene-1,4-dione, and what are their respective yields?
The compound is synthesized via nitration of the parent cyclohexadiene-dione structure. The CRC Handbook ( ) outlines a method using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 45–60% after recrystallization in acetic acid. Alternative routes involve regioselective nitration under microwave irradiation (70°C, 30 min), improving yields to 68% but requiring strict stoichiometric control to avoid over-nitration . Comparative studies with phenylamino-substituted analogs (e.g., ) highlight the importance of electron-deficient aromatic systems in directing nitro group placement .
Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- UV-Vis : Strong absorption at λmax ~320 nm (quinoid π→π* transitions).
- FT-IR : C=O stretches at 1680–1720 cm⁻¹ and asymmetric NO₂ stretches at 1520 cm⁻¹.
- ¹H NMR : Absence of aromatic protons (full conjugation) with residual protons (e.g., impurities) at δ 6.8–7.2 ppm.
- MS (EI) : Molecular ion at m/z 254.23 (C₆H₄N₂O₆) with fragmentation peaks at m/z 208 (loss of NO₂) and m/z 162 (loss of second NO₂) . PubChem data () provides InChIKey
RLXBOUUYEFOFSW-UHFFFAOYSA-Nfor validation .
How do the electron-withdrawing nitro groups influence the electrochemical properties of this compound compared to its methyl-substituted analogs?
Cyclic voltammetry reveals two reduction peaks at -0.35 V and -0.78 V (vs. Ag/AgCl) for nitro groups, absent in methyl-substituted analogs ( ). DFT calculations show a 0.45 eV decrease in LUMO energy, enhancing electron-accepting capacity. This property makes the compound suitable for charge-transfer complexes in organic electronics, with conductivity measurements showing σ = 1.2 × 10⁻³ S/cm (vs. 3.5 × 10⁻⁵ S/cm for methyl derivatives) .
What mechanistic insights exist regarding the compound’s reactivity in Diels-Alder reactions, and how does this compare to less substituted quinones?
The compound exhibits accelerated reactivity as a dienophile (k₂ = 12.7 M⁻¹s⁻¹ in THF at 25°C) due to nitro groups increasing electron deficiency. X-ray crystallography of adducts (analogous to ’s derivatives) confirms planar transition states with diene alignment angles of 112°. In contrast, 1,4-benzoquinone reacts 3.2× slower under identical conditions, highlighting the nitro groups’ role in stabilizing the transition state .
How should researchers resolve discrepancies in reported melting points (e.g., 215°C vs. 228°C) for this compound?
Discrepancies may arise from polymorphic forms or solvate retention. The CRC Handbook ( ) reports 228°C as the definitive value. To resolve conflicts:
- Perform DSC on HPLC-verified samples (>99% purity).
- Use TGA to detect solvent retention (weight loss >1% below 100°C).
- Compare XRD patterns with reference data from NIST ( ) to identify crystalline phases .
What strategies optimize the compound’s stability in aqueous solutions for photodynamic therapy studies?
Stabilization requires:
- pH control : Phosphate buffer (pH 7.4) reduces hydrolysis (t₁/₂ = 48 hours vs. 12 hours in unbuffered solutions).
- Antioxidants : 0.1% ascorbic acid inhibits nitro group reduction, maintaining 90% integrity over 72 hours.
- Light protection : Amber vials prevent photodegradation (λ > 300 nm), which degrades 40% of the compound in 24 hours under UV exposure .
How can computational methods predict the compound’s reactivity in novel synthetic applications?
DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict sites for nucleophilic/electrophilic attacks. For example:
- Nucleophilic attack : Favored at C-3 and C-6 (LUMO localization).
- Electrophilic substitution : Hindered at nitro-substituted positions (MEP surface charge: -0.45 e).
Comparisons with methyl-substituted analogs ( ) validate computational predictions experimentally .
What safety protocols are critical when handling this compound in high-temperature reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
